molecular formula C11H12BrNO6 B1276972 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid CAS No. 343308-52-1

4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid

Cat. No. B1276972
M. Wt: 334.12 g/mol
InChI Key: VIIXBOIXLOOVQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of brominated and nitrobenzoic acid derivatives with other chemical agents. For instance, tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) was synthesized using tris(5-bromo-2-methoxyphenyl)antimony and 2-nitrobenzoic acid in the presence of hydrogen peroxide . This suggests that similar synthetic routes could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. X-ray diffraction data revealed that tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) has a distorted trigonal bipyramidal coordination . Such structural information is crucial for understanding the reactivity and potential applications of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of brominated and nitrobenzoic acid derivatives can be inferred from the stability studies and reactions with other compounds. For example, 4-bromomethyl-3-nitrobenzoic acid showed lability under acid and alkaline conditions, leading to the formation of a major degradation product . This indicates that the compound "4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid" may also exhibit similar reactivity under hydrolytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their thermal behavior, luminescent properties, and bacteriostatic activities. The lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid exhibited solid-solid phase transitions and were evaluated for their bacteriostatic activities against various microorganisms . These properties are important for the practical applications of such compounds in materials science and biomedicine.

Scientific Research Applications

Antitumoral Agent Properties

The nitroaromatic compound 4-bromomethyl-3-nitrobenzoic acid (ANB), closely related to 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid, has been studied for its potential as an antitumoral agent. Degradation studies under various conditions have shown the compound's lability only in acid and alkaline conditions, forming a major degradation product, 4-hydroxymethyl-3-nitrobenzoic acid (ANOH), which might also have potential applications in cancer therapy (Freitas et al., 2014).

Synthetic Applications

A compound similar to 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid, Methoxy-5-nitrobenzaldehyde, was used in synthesizing 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, which indicates that our compound of interest could also be useful in synthesizing complex organic structures (Havaldar et al., 2004).

Role in Plant Growth

Derivatives of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid, similar to 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid, have been shown to induce chlorosis in plants. This suggests that such compounds, including 4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid, could play a role in studying plant physiology and possibly in agricultural applications (Dimmock, 1967).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H317, H319).

  • Precautionary Measures : Handle with care. Use appropriate protective equipment (P280). In case of contact with eyes, rinse cautiously with water (P305+P351+P338).


Future Directions

Research avenues for this compound include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatization : Explore modifications to enhance solubility, stability, or target specificity.

  • Structure-Activity Relationship (SAR) : Systematically study the impact of structural variations on activity.


Please note that the above analysis is based on available information, and further research is recommended to fully understand the compound’s properties and potential applications12.


properties

IUPAC Name

4-(3-bromopropoxy)-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO6/c1-18-9-5-7(11(14)15)8(13(16)17)6-10(9)19-4-2-3-12/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIXBOIXLOOVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropoxy)-5-methoxy-2-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kamal, G Ramesh, N Laxman… - Journal of medicinal …, 2002 - ACS Publications
New sequence selective mixed imine-amide pyrrolobenzodiazepine (PBD) dimers have been developed that are comprised of DC-81 and dilactam of DC-81 subunits tethered to their …
Number of citations: 177 pubs.acs.org
A Kamal, PSMM Reddy, DR Reddy… - Bioorganic & medicinal …, 2006 - Elsevier
New pyrrolobenzodiazepine (PBD) dimers have been developed that are composed of two DC-81 subunits tethered to their C8 positions through piperazine moiety side-armed with …
Number of citations: 33 www.sciencedirect.com

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